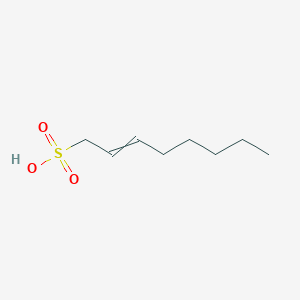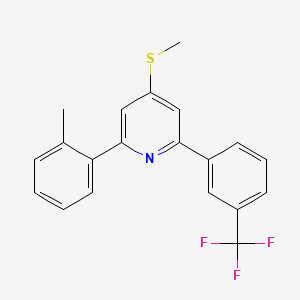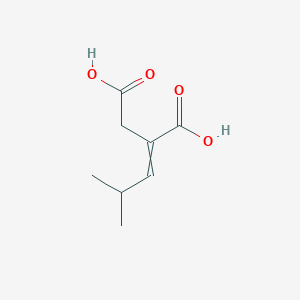
2-(2-Methylpropylidene)butanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropylidene)butanedioic acid can be achieved through several methods. One common approach involves the reaction of butanedioic acid with 2-methylpropylidene bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. In this method, specific strains of bacteria are used to convert glucose into butanedioic acid, which is then chemically modified to introduce the 2-methylpropylidene group. This process is advantageous due to its sustainability and lower environmental impact compared to traditional chemical synthesis .
化学反应分析
Types of Reactions
2-(2-Methylpropylidene)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The 2-methylpropylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
科学研究应用
2-(2-Methylpropylidene)butanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism of action of 2-(2-Methylpropylidene)butanedioic acid involves its interaction with various molecular targets and pathways. In biological systems, it may act as an intermediate in metabolic pathways, participating in reactions such as the citric acid cycle. The compound’s structure allows it to interact with enzymes and other proteins, influencing their activity and function .
相似化合物的比较
Similar Compounds
Succinic Acid: The parent compound of 2-(2-Methylpropylidene)butanedioic acid, used in various industrial and biological applications.
Fumaric Acid: Another derivative of butanedioic acid, known for its role in the citric acid cycle.
Maleic Acid: An isomer of fumaric acid, used in the production of resins and coatings
Uniqueness
This compound is unique due to the presence of the 2-methylpropylidene group, which imparts distinct chemical properties and reactivity
属性
CAS 编号 |
120369-20-2 |
|---|---|
分子式 |
C8H12O4 |
分子量 |
172.18 g/mol |
IUPAC 名称 |
2-(2-methylpropylidene)butanedioic acid |
InChI |
InChI=1S/C8H12O4/c1-5(2)3-6(8(11)12)4-7(9)10/h3,5H,4H2,1-2H3,(H,9,10)(H,11,12) |
InChI 键 |
WYXFOEKIXWEGOE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C=C(CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


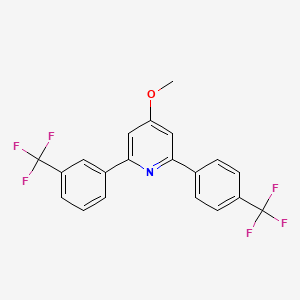
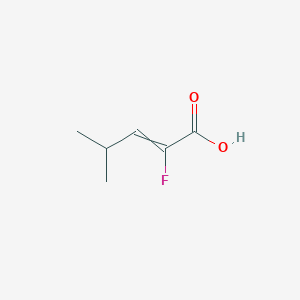
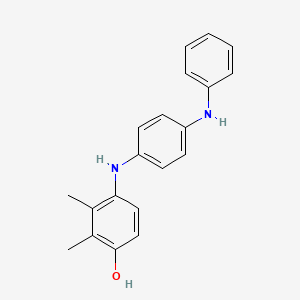
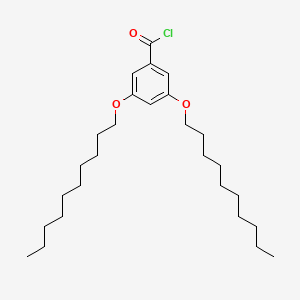
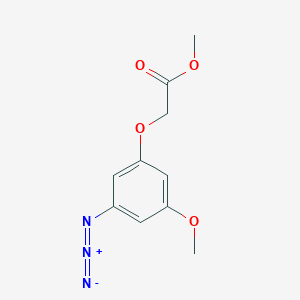
![1-[1-(2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)ethyl]-1H-indene](/img/structure/B14302029.png)

![N,N-Dimethyl-4-[4-(pyren-1-YL)butyl]aniline](/img/structure/B14302044.png)
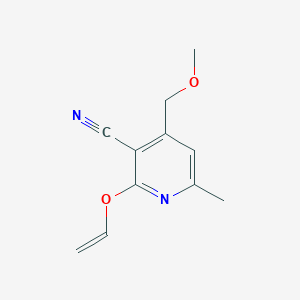
![3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine](/img/structure/B14302056.png)
![N-[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]acetamide](/img/structure/B14302065.png)
![1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione](/img/structure/B14302073.png)
